molecular formula C12H9N5S B11479552 Hydrosulfide, [4,5-di(3-pyridinyl)-4H-1,2,4-triazol-3-yl]-

Hydrosulfide, [4,5-di(3-pyridinyl)-4H-1,2,4-triazol-3-yl]-

Cat. No.: B11479552
M. Wt: 255.30 g/mol
InChI Key: TXCJAMNKANWYDO-UHFFFAOYSA-N
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Description

BIS(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOLE-3-THIOL is a heterocyclic compound that features a triazole ring fused with pyridine rings and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BIS(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyridine-3-carboxaldehyde with thiosemicarbazide, followed by cyclization in the presence of an acid catalyst. The reaction conditions often involve heating the mixture to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

BIS(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOLE-3-THIOL undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

    Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

BIS(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOLE-3-THIOL has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, including enzyme inhibition and receptor modulation.

    Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites.

Mechanism of Action

The mechanism of action of BIS(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition. The triazole and pyridine rings can engage in π-π stacking and hydrogen bonding interactions, modulating receptor activity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyridine derivatives: Compounds like 2-aminopyridine and 3-hydroxypyridine share structural similarities.

    Triazole derivatives: Compounds such as 1,2,4-triazole and 3,5-dimethyl-1,2,4-triazole are structurally related.

    Thiol-containing compounds: Thiourea and mercaptobenzothiazole are examples of compounds with thiol groups.

Uniqueness

BIS(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOLE-3-THIOL is unique due to the combination of its triazole ring, pyridine rings, and thiol group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H9N5S

Molecular Weight

255.30 g/mol

IUPAC Name

3,4-dipyridin-3-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C12H9N5S/c18-12-16-15-11(9-3-1-5-13-7-9)17(12)10-4-2-6-14-8-10/h1-8H,(H,16,18)

InChI Key

TXCJAMNKANWYDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=S)N2C3=CN=CC=C3

Origin of Product

United States

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